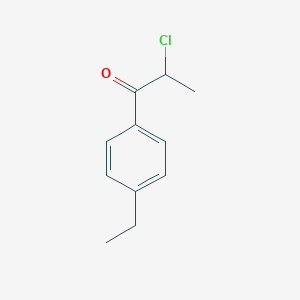

2-Chloro-1-(4-ethyl-phenyl)-propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(4-ethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-3-9-4-6-10(7-5-9)11(13)8(2)12/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOMMTNAQBVVDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391534 | |

| Record name | 2-Chloro-1-(4-ethyl-phenyl)-propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132560-66-8 | |

| Record name | 2-Chloro-1-(4-ethyl-phenyl)-propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance in Modern Organic Synthesis

The true value of 2-Chloro-1-(4-ethyl-phenyl)-propan-1-one in contemporary organic synthesis lies in its potential as a versatile building block. The presence of two electrophilic centers—the carbon atom bonded to the chlorine and the carbonyl carbon—allows for a variety of nucleophilic substitution and addition reactions. This dual reactivity is a hallmark of α-haloketones and is instrumental in the construction of more complex molecular architectures. atamankimya.com

Historically, α-haloketones have been indispensable in the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals. atamankimya.comnih.gov For instance, the reaction of α-haloketones with thioamides or thioureas is a classic method for constructing thiazole (B1198619) rings, a common motif in medicinal chemistry. nih.gov Similarly, they are precursors for pyrroles and other nitrogen-, sulfur-, and oxygen-containing heterocycles. atamankimya.comnih.gov The "4-ethyl-phenyl" moiety of the title compound can also be significant, as it may influence the electronic properties and steric hindrance of the molecule, thereby affecting its reactivity and the properties of the resulting products.

Overview of Propanone Derivatives in Chemical Research

2-Chloro-1-(4-ethyl-phenyl)-propan-1-one is a derivative of propanone (more commonly known as acetone), the simplest ketone. atamankimya.com Propanone and its derivatives are a cornerstone of chemical research and industry, valued for their utility as solvents and as key intermediates in a multitude of chemical transformations. atamankimya.comnih.gov

In the pharmaceutical industry, propanone derivatives are crucial. nih.gov They are used as solvents in the formulation of medications and as starting materials in the synthesis of active pharmaceutical ingredients. nih.gov For example, the structural motif of a phenyl-propan-1-one is found in various biologically active molecules. The derivatization of such structures, including halogenation, is a common strategy in drug discovery to modulate pharmacological activity.

Beyond pharmaceuticals, propanone derivatives are integral to the polymer industry. mdpi.com They serve as precursors to materials like poly(methyl methacrylate) and are used in the production of bisphenol A, a key component of polycarbonates and epoxy resins. mdpi.com The versatility of propanone derivatives underscores the fundamental importance of this class of compounds in applied chemistry.

Research Gaps and Future Directions in the Study of α Haloketones

Exploration of Direct Acylation Strategies

Direct acylation methods offer a convergent approach to the target molecule, constructing the carbon skeleton and introducing the chlorine atom in a single key step. The Friedel-Crafts reaction is the cornerstone of this strategy. libretexts.org

The most direct route to this compound is the Friedel-Crafts acylation of ethylbenzene (B125841) using 2-chloropropionyl chloride. In this electrophilic aromatic substitution reaction, the acyl chloride is activated by a Lewis acid catalyst, forming a highly reactive acylium ion. mt.com This electrophile then attacks the electron-rich ethylbenzene ring.

The ethyl group on the benzene (B151609) ring is an ortho-, para-director. Due to steric hindrance from the ethyl group, the acylation reaction predominantly occurs at the para-position, leading to the desired 4-ethyl substituted product. oregonstate.edulibretexts.org A study on the acylation of ethylbenzene with benzoyl chloride showed that the para-isomer was the major product, accounting for 78% of the resulting ethylbenzophenone isomers. oregonstate.edu This regioselectivity is a key advantage for synthesizing the target compound with high purity.

The general reaction is as follows: C₆H₅CH₂CH₃ + ClCOCH(Cl)CH₃ --(Lewis Acid)--> CH₃CH₂C₆H₄COCH(Cl)CH₃ + HCl

The choice of catalyst and reaction conditions is critical for the success of the Friedel-Crafts acylation. Lewis acids are essential for activating the acyl chloride. iitk.ac.in Aluminum chloride (AlCl₃) is the most common and powerful catalyst used for this transformation. iitk.ac.inkhanacademy.org Other Lewis acids can also be employed, each with varying reactivity and substrate compatibility.

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or carbon disulfide, to moderate the reaction. The temperature must be carefully controlled, as Friedel-Crafts reactions can be highly exothermic. Often, the reagents are mixed at a low temperature (e.g., 0 °C) and then may be heated to complete the reaction. chemguide.co.uk For instance, the acylation of benzene with ethanoyl chloride is often performed by adding the acyl chloride to the benzene-AlCl₃ mixture in the cold, followed by heating under reflux at 60°C. chemguide.co.uk

Table 1: Common Catalysts for Friedel-Crafts Acylation

| Catalyst Name | Chemical Formula | Key Characteristics |

| Aluminum chloride | AlCl₃ | Highly reactive, widely used, strong Lewis acid. iitk.ac.in |

| Iron(III) chloride | FeCl₃ | Milder Lewis acid, can be an alternative to AlCl₃. iitk.ac.in |

| Zinc chloride | ZnCl₂ | A moderate Lewis acid catalyst. iitk.ac.in |

| Titanium tetrachloride | TiCl₄ | A versatile Lewis acid used in various organic transformations. iitk.ac.in |

α-Halogenation of 1-(4-ethyl-phenyl)-propan-1-one Precursors

An alternative and widely used strategy involves the synthesis of the ketone precursor, 1-(4-ethyl-phenyl)-propan-1-one (also known as 4'-ethylpropiophenone), followed by selective chlorination at the alpha (α) carbon—the carbon atom adjacent to the carbonyl group.

The precursor, 1-(4-ethyl-phenyl)-propan-1-one, is itself synthesized via a Friedel-Crafts acylation of ethylbenzene, this time using propionyl chloride in the presence of a Lewis acid like AlCl₃. wikipedia.orgscbt.com

Once the 1-(4-ethyl-phenyl)-propan-1-one precursor is obtained, the next step is the regioselective introduction of a chlorine atom at the α-position. Direct chlorination using chlorine gas can lead to polychlorination and side reactions on the aromatic ring. arkat-usa.org Therefore, more controlled methods are preferred.

One common approach involves the formation of a ketone enolate under basic conditions, which then reacts with an electrophilic chlorine source. This method allows for chlorination specifically at the α-carbon. For unsymmetrical ketones like 1-(4-ethyl-phenyl)-propan-1-one, the reaction conditions can be tuned to favor chlorination at the more substituted (methine) or less substituted (methylene) α-carbon. However, for this specific precursor, only the methine position bears a proton available for substitution. Studies on the chlorination of propiophenone (B1677668) (the parent compound) show that the reaction proceeds via the enolate and that conditions must be carefully managed to avoid side reactions like hydrolysis. researchgate.netresearchgate.net

A variety of reagents have been developed for the controlled α-chlorination of ketones, minimizing the risk of over-halogenation or reaction at other sites. The choice of reagent is crucial for achieving high yields of the desired monochlorinated product.

Table 2: Reagents for α-Chlorination of Ketones

| Reagent | Abbreviation / Formula | Notes |

| Sulfuryl chloride | SO₂Cl₂ | A common and effective reagent for the α-chlorination of ketones. arkat-usa.org |

| N-Chlorosuccinimide | NCS | A mild and selective source of electrophilic chlorine, often used to avoid harsh acidic conditions. arkat-usa.orgpitt.edu |

| Acetyl chloride / Ceric ammonium (B1175870) nitrate (B79036) | CH₃COCl / CAN | A mild and efficient system for regioselective α-chlorination of various ketones. arkat-usa.org |

| Trichloroisocyanuric acid | TCCA | A stable and safe solid chlorinating agent. pitt.eduorganic-chemistry.org |

| p-Toluenesulfonyl chloride | TsCl | Used with a strong base like lithium diisopropylamide (LDA) to generate the enolate first. pitt.edu |

| Copper(II) chloride | CuCl₂ | Can be used to prepare α-chloroketones, often favoring the more substituted α-carbon. pitt.edu |

For example, using ceric ammonium nitrate (CAN) as a catalyst with acetyl chloride as the chlorinating agent has been shown to be a highly chemo- and regioselective method for the α-chlorination of ketones, providing good yields and avoiding nuclear chlorination on aromatic rings. arkat-usa.org

Alternative Synthetic Pathways

While direct acylation and α-halogenation are the most prominent routes, other methods can be envisaged. One such alternative involves a one-pot Friedel-Crafts acylation followed by an intramolecular cyclization. For instance, reacting a benzene derivative with 3-chloropropionyl chloride can first lead to an acylation product, which then undergoes an internal alkylation to form an indanone. google.com While this specific example leads to a cyclic product, modifications to the substrate or reaction sequence could potentially be adapted to yield acyclic chloro-ketones.

Another distinct approach could involve the reaction of ethylbenzene with allyl chloride in the presence of a catalyst system, such as anhydrous aluminum chloride and a nitro hydrocarbon, to produce 2-chloro-1-phenylpropane. google.com This alkylation product could then potentially be oxidized to the target ketone, although this would represent a longer, multi-step synthesis.

Multi-step Convergent and Divergent Synthesis Strategies

The synthesis of α-chloroketones like this compound can be designed using both convergent and divergent strategies. A convergent synthesis involves the separate preparation of different fragments of the target molecule, which are then combined in the final stages. This approach can be efficient for complex molecules. In contrast, a divergent synthesis begins with a common intermediate that is progressively modified to create a library of related compounds.

For instance, a divergent approach could start with a readily available aromatic ketone. This starting material could then undergo a series of reactions, such as halogenation, to introduce the desired chlorine atom at the alpha position. The specific reagents and conditions used would determine the final product.

A multi-step synthesis often begins with simpler, commercially available chemicals. For example, a synthesis could commence with the Friedel-Crafts acylation of ethylbenzene with propionyl chloride to form 1-(4-ethylphenyl)propan-1-one. This intermediate ketone can then be chlorinated at the alpha-position using a suitable chlorinating agent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) to yield the final product. organic-chemistry.org The choice of chlorinating agent and reaction conditions is crucial to control selectivity and minimize the formation of byproducts.

Preparation from Aromatic Aldehyde Derivatives

An alternative synthetic route involves starting from an aromatic aldehyde derivative, such as 4-ethylbenzaldehyde. This aldehyde can be converted to the corresponding ketone through various methods. One common approach is a Grignard reaction, where the aldehyde reacts with an ethyl magnesium halide followed by oxidation of the resulting secondary alcohol to the ketone, 1-(4-ethylphenyl)propan-1-one.

Once the ketone is formed, the subsequent step is the α-chlorination. A direct organocatalytic enantioselective α-chlorination of aldehydes has been reported using N-chlorosuccinimide (NCS) as the chlorine source and an organocatalyst like L-proline amide. organic-chemistry.org This method can provide α-chloro aldehydes in high yield and enantioselectivity. organic-chemistry.org While this applies directly to aldehydes, the resulting α-chloro aldehyde could potentially be a precursor to the target ketone through further reactions.

Another approach involves the direct conversion of alcohols to α-chloro ketones. For secondary alcohols, trichloroisocyanuric acid can act as both an oxidant and a chlorinating agent, with methanol (B129727) added to facilitate the chlorination of the intermediate ketone. organic-chemistry.org

Process Optimization and Intensification in Synthetic Operations

For the industrial production of this compound, optimizing the synthetic process is paramount to ensure economic viability, safety, and environmental sustainability.

Enhancement of Reaction Yields and Purity Profiles

Maximizing the yield and purity of the final product is a primary goal of process optimization. This can be achieved by carefully controlling reaction parameters such as temperature, pressure, reaction time, and the stoichiometry of reactants. The choice of catalyst can also significantly impact the yield and selectivity of the reaction.

For the α-chlorination of ketones, the use of specific chlorinating agents can improve yields and reduce the formation of unwanted byproducts, such as dichlorinated or polychlorinated compounds. For example, the use of trichloromethanesulfonyl chloride has been shown to enable efficient α-chlorination of aldehydes under mild conditions, which simplifies workup and purification. organic-chemistry.org

Continuous flow chemistry offers a powerful tool for optimizing reactions. By performing reactions in a microreactor, precise control over reaction parameters can be achieved, leading to higher yields and purity. A continuous flow synthesis of α-chloroketones from esters has been reported to provide excellent yields and a high throughput. researchgate.net

Solvent Selection and Recovery for Scalable Synthesis

The choice of solvent is a critical factor in scalable synthesis. An ideal solvent should effectively dissolve the reactants, be inert to the reaction conditions, facilitate product separation, and have a low environmental impact. For the synthesis of α-chloroketones, various solvents can be employed, including chlorinated hydrocarbons, ethers, and aromatic hydrocarbons.

Solvent recovery and recycling are essential for reducing costs and minimizing environmental waste. Distillation is a common method for solvent recovery, but other techniques like pervaporation and membrane separation are also being explored for more energy-efficient and sustainable solvent recycling. The implementation of continuous processing can also facilitate more efficient solvent handling and recovery. nih.govresearchgate.net

Reaction Engineering Considerations for Industrial Applicability

Scaling up a chemical synthesis from the laboratory to an industrial scale presents numerous challenges. Reaction engineering principles are applied to design and operate large-scale reactors safely and efficiently. Key considerations include heat transfer, mass transfer, and mixing.

For exothermic reactions like chlorination, effective heat removal is crucial to prevent thermal runaways. The choice of reactor type, such as a stirred tank reactor or a continuous flow reactor, will depend on the specific reaction kinetics and heat transfer requirements. Continuous flow reactors, with their high surface-area-to-volume ratio, offer excellent heat transfer capabilities and are increasingly being adopted for industrial processes. researchgate.net

Process analytical technology (PAT) plays a vital role in monitoring and controlling chemical reactions in real-time. By using in-situ analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, key reaction parameters can be monitored continuously, allowing for immediate adjustments to maintain optimal conditions and ensure product quality. nih.govresearchgate.net

Principles of Asymmetric Induction in α-Haloketone Formation

Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer over the other in a chemical reaction, influenced by a chiral feature in the substrate, reagent, catalyst, or environment. iupac.org In the context of α-haloketone formation, the key to achieving stereoselectivity lies in the controlled reaction of a prochiral enol or enolate with an electrophilic halogen source.

The fundamental principle involves creating a diastereomeric transition state that favors the formation of one enantiomer. This can be achieved through several strategies. One common approach is the use of a chiral catalyst that reversibly binds to the substrate, creating a chiral environment that directs the attack of the halogenating agent to one face of the prochiral enol or enolate. msu.edu

Kinetic studies have provided evidence for the formation of an enol intermediate in the acid-catalyzed halogenation of ketones. The rate of halogenation was found to be identical to the rate of deuterium (B1214612) exchange, suggesting a common, rate-determining step involving the formation of the enol. libretexts.org The stereochemical outcome of the reaction is therefore determined by the facial selectivity of the halogen attack on this planar intermediate.

Several models have been proposed to predict the stereochemical outcome of nucleophilic additions to carbonyl compounds with an adjacent chiral center, such as Cram's rule, the Felkin-Ahn model, and Prelog's rule. egyankosh.ac.in These models consider the steric and electronic effects of the substituents on the chiral center to predict which face of the carbonyl or enol will be more accessible to the incoming reagent.

Chiral Auxiliary-Mediated Stereoselective Synthesis

A widely employed and reliable strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com This method involves the temporary incorporation of a chiral molecule into the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. sigmaaldrich.com

For the synthesis of chiral α-chloro ketones like this compound, a common approach involves the acylation of a chiral auxiliary, such as an oxazolidinone, with propionic acid or a derivative. The resulting N-acyl oxazolidinone can then be enolized and chlorinated diastereoselectively. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the electrophilic chlorine source to attack from the less hindered face. williams.edu

Evans' oxazolidinone auxiliaries are particularly well-studied and have been used in numerous asymmetric syntheses. williams.edu For example, the acylation of a commercially available 4-benzyl-2-oxazolidinone with propionic anhydride, followed by deprotonation with a strong base like sodium bis(trimethylsilyl)amide at low temperatures, generates a rigid chelated (Z)-enolate. Subsequent reaction with a chlorinating agent, such as N-chlorosuccinimide (NCS), would be expected to proceed with high diastereoselectivity. williams.edu

Another practical chiral auxiliary is pseudoephedrine. nih.govharvard.edu Amides derived from pseudoephedrine can be alkylated with high diastereoselectivity. nih.gov While typically used for alkylation, the principles can be extended to halogenation. The α-proton of the corresponding propionamide (B166681) can be deprotonated to form an enolate, which then reacts with a chlorine source. The stereochemical outcome is directed by the chiral scaffold of the pseudoephedrine molecule. wikipedia.org

Table 1: Representative Diastereoselective Alkylation using an Oxazolidinone Chiral Auxiliary (Note: This table demonstrates the principle of chiral auxiliary-mediated synthesis with an alkylation reaction, which is analogous to a halogenation reaction.)

| Entry | Electrophile | Product Diastereomeric Ratio (dr) |

| 1 | Allyl Iodide | 98:2 |

| 2 | Benzyl Bromide | >99:1 |

| 3 | Isopropyl Iodide | 97:3 |

| Data adapted from a multistep asymmetric synthesis experiment using an Evans oxazolidinone auxiliary. williams.edu |

Organocatalytic and Transition Metal-Catalyzed Asymmetric Approaches

In recent years, organocatalysis and transition metal catalysis have emerged as powerful tools for the enantioselective α-functionalization of carbonyl compounds, including α-halogenation. mdpi.comua.es These methods offer the advantage of using small amounts of a chiral catalyst to generate large quantities of an enantioenriched product.

Organocatalytic Asymmetric α-Chlorination:

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations. In the context of α-chlorination, chiral amines are often used to activate the ketone or aldehyde substrate through the formation of a chiral enamine intermediate. organic-chemistry.org This enamine then reacts with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), with the stereochemistry being controlled by the chiral catalyst. nih.govorganic-chemistry.org

For instance, proline and its derivatives, as well as diarylpyrrolidines, have been shown to be effective catalysts for the direct, enantioselective α-chlorination of aldehydes. nih.govorganic-chemistry.org While the direct application to ketones like 1-(4-ethyl-phenyl)-propan-1-one can be more challenging, similar principles apply. Bifunctional organocatalysts, such as those derived from 2-aminobenzimidazole, have also been developed for the asymmetric α-chlorination of 1,3-dicarbonyl compounds, demonstrating the versatility of this approach. mdpi.com

Table 2: Organocatalytic Asymmetric α-Chlorination of Aldehydes (Note: This table shows examples for aldehydes, which are closely related to ketones in this type of transformation.)

| Aldehyde | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| Octanal | (2R,5R)-diphenylpyrrolidine | Dichloroethane | 99 | 94 |

| Hexanal | L-proline amide | Dichloroethane | 98 | 85 |

| 3-Phenylpropanal | (2R,5R)-diphenylpyrrolidine | Dichloroethane | 99 | 95 |

| Data adapted from Halland, N., et al. (2004). J. Am. Chem. Soc., 126, 4790-4791. nih.govorganic-chemistry.org |

Transition Metal-Catalyzed Asymmetric α-Arylation (as an analogous C-C bond formation):

While direct transition metal-catalyzed enantioselective α-halogenation of ketones is an area of ongoing research, analogous C-C bond forming reactions, such as α-arylation, highlight the potential of this strategy. For example, copper(I) complexes with chiral bis(phosphine) dioxide ligands have been successfully employed for the enantioselective α-arylation of silyl (B83357) enol ethers derived from noncyclic ketones. acs.org This approach could potentially be adapted for α-halogenation by using a suitable electrophilic halogen source in place of the arylating agent.

Biocatalytic Strategies for Enantioselective Preparation

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative for the preparation of chiral compounds. catalysis.blog Enzymes operate under mild conditions and often exhibit exquisite enantioselectivity. nih.gov

For the preparation of enantiomerically enriched this compound, a key biocatalytic strategy is enzymatic kinetic resolution. catalysis.blog In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product, both in enantioenriched form. catalysis.blog

For α-haloketones, this can be achieved through the enantioselective reduction of the carbonyl group or the enantioselective dehalogenation. For example, a racemic mixture of this compound could be subjected to an alcohol dehydrogenase (ADH). The enzyme would selectively reduce one enantiomer to the corresponding chlorohydrin, leaving the other enantiomer of the ketone unreacted and thus resolved.

Alternatively, Baeyer-Villiger monooxygenases (BVMOs) have been used for the kinetic resolution of racemic α-substituted ketones, achieving high enantioselectivity. nih.gov

Table 3: Lipase-Catalyzed Kinetic Resolution of a Racemic Halohydrin (Note: This table illustrates the principle of enzymatic kinetic resolution on a related substrate.)

| Substrate | Biocatalyst | Acylating Agent | Enantiomeric Excess of Product (ee_p, %) | Enantioselectivity (E-value) |

| Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Candida rugosa MY lipase | Isopropenyl acetate | 96.2 | 67.5 |

| Data adapted from a study on the kinetic resolution of a building block for β-blockers. mdpi.com |

Resolution Techniques for Enantiomeric Separation and Enrichment

When a stereoselective synthesis does not yield a single enantiomer in perfect purity, or when a racemic mixture is the starting point, resolution techniques are employed to separate the enantiomers.

Kinetic Resolution:

As discussed in the biocatalysis section, kinetic resolution is a powerful method for separating enantiomers. This can be achieved not only with enzymes but also with chiral chemical catalysts. beilstein-journals.org The principle remains the same: one enantiomer reacts faster than the other, allowing for their separation based on the difference in reactivity. For example, the acylation of a racemic alcohol using a chiral catalyst can lead to the selective formation of an ester from one enantiomer, leaving the other enantiomer unreacted. beilstein-journals.org

Diastereomeric Resolution:

A classical method for resolving enantiomers is to convert them into a mixture of diastereomers by reacting them with a chiral resolving agent. Diastereomers have different physical properties (e.g., solubility, boiling point) and can therefore be separated by conventional techniques such as crystallization or chromatography. Once separated, the resolving agent is removed to yield the pure enantiomers.

For this compound, a potential strategy would be to first reduce the racemic ketone to the corresponding racemic chlorohydrin. The alcohol could then be esterified with a chiral carboxylic acid, such as mandelic acid, to form a mixture of diastereomeric esters. These esters could then be separated, followed by hydrolysis to obtain the enantiomerically pure chlorohydrins.

Chemical Reactivity and Transformation Studies of 2 Chloro 1 4 Ethyl Phenyl Propan 1 One

Carbonyl Group Reactivity

The carbonyl group in 2-Chloro-1-(4-ethyl-phenyl)-propan-1-one is a primary site for nucleophilic attack and can undergo a variety of addition and substitution reactions. Its reactivity is influenced by the electronic effects of the adjacent aromatic ring and the α-chloro atom.

Reduction Reactions to Alcohol Derivatives

The reduction of the carbonyl group in α-chloro ketones like this compound leads to the formation of the corresponding chlorohydrin, 2-chloro-1-(4-ethyl-phenyl)-propan-1-ol. This transformation can be achieved using various reducing agents. The choice of reagent can influence the stereoselectivity of the reaction, yielding either syn or anti diastereomers.

Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). rsc.org Biocatalytic reductions using whole-cell systems, such as baker's yeast (Saccharomyces cerevisiae), have also been employed for the stereoselective reduction of similar α-chloro ketones, offering an environmentally friendly alternative to traditional chemical methods. researchgate.net

Table 1: Hypothetical Reduction Reactions of this compound

| Reagent/Catalyst | Product | Expected Outcome |

| Sodium Borohydride (NaBH₄) | 2-Chloro-1-(4-ethyl-phenyl)-propan-1-ol | Formation of a mixture of diastereomers. |

| Lithium Aluminum Hydride (LiAlH₄) | 2-Chloro-1-(4-ethyl-phenyl)-propan-1-ol | Potentially higher yield and different diastereoselectivity compared to NaBH₄. |

| Saccharomyces cerevisiae (Baker's Yeast) | (1R,2S)- or (1S,2R)-2-Chloro-1-(4-ethyl-phenyl)-propan-1-ol | High enantiomeric excess of one diastereomer. researchgate.net |

Note: The data in this table is predictive and based on the known reactivity of analogous compounds.

Oxidation Reactions to Carboxylic Acid Derivatives

The oxidation of ketones to carboxylic acids typically requires harsh conditions and results in the cleavage of a carbon-carbon bond. libretexts.org For a ketone like this compound, oxidation would likely cleave the bond between the carbonyl carbon and the adjacent carbon atom.

One potential method is the haloform reaction, where a methyl ketone is treated with a base and a halogen. However, this is not directly applicable here due to the substitution at the α-position. A more general approach for the oxidative cleavage of ketones involves strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under acidic or basic conditions. acs.org This would be expected to yield 4-ethylbenzoic acid and other smaller fragments.

Table 2: Hypothetical Oxidation Reactions of this compound

| Reagent | Product | Expected Outcome |

| Potassium Permanganate (KMnO₄), H⁺/heat | 4-Ethylbenzoic Acid | Oxidative cleavage of the carbonyl group. acs.org |

| Nitric Acid (HNO₃), heat | 4-Ethylbenzoic Acid | Strong oxidizing conditions leading to cleavage. |

Note: The data in this table is predictive and based on the known reactivity of analogous compounds.

Ketal and Acetal Formation Reactions

The carbonyl group of this compound can be protected by converting it into a ketal. This reaction involves treating the ketone with an alcohol or a diol in the presence of an acid catalyst. researchgate.net The formation of a cyclic ketal, for instance with ethylene (B1197577) glycol, is a common strategy to protect the carbonyl group from nucleophilic attack during subsequent synthetic steps.

The reaction is reversible and is typically driven to completion by removing the water formed during the reaction, often using a Dean-Stark apparatus. Various acid catalysts can be employed, including mineral acids like HCl or H₂SO₄, and Lewis acids. researchgate.net

Table 3: Hypothetical Ketal Formation from this compound

| Reagent | Catalyst | Product |

| Ethylene Glycol | p-Toluenesulfonic acid (p-TsOH) | 2-(1-Chloroethyl)-2-(4-ethylphenyl)-1,3-dioxolane |

| Methanol (B129727) (excess) | Hydrochloric Acid (HCl) | 2-Chloro-1,1-dimethoxy-1-(4-ethylphenyl)propane |

Note: The data in this table is predictive and based on the known reactivity of analogous compounds.

Reactivity of the α-Chloro Group

The chlorine atom at the α-position to the carbonyl group is activated towards nucleophilic substitution and elimination reactions due to the electron-withdrawing nature of the carbonyl group.

Nucleophilic Substitution Reactions with Various Heteroatom Nucleophiles

The α-chloro group is a good leaving group and can be readily displaced by a variety of heteroatom nucleophiles. These reactions are typically bimolecular nucleophilic substitutions (Sₙ2).

With Amine Nucleophiles: Primary and secondary amines can react with this compound to form the corresponding α-amino ketones. libretexts.org The reaction proceeds via nucleophilic attack of the amine on the carbon bearing the chlorine atom. The initial product is an ammonium (B1175870) salt, which is then deprotonated to give the neutral α-amino ketone.

With Thiol Nucleophiles: Thiols and their conjugate bases, thiolates, are excellent nucleophiles and react readily with α-chloro ketones to form α-thio ketones. acs.org These reactions are generally efficient and proceed under mild conditions.

With Alkoxide Nucleophiles: Alkoxides can also displace the chloride ion to form α-alkoxy ketones. However, elimination reactions can be a competing pathway, especially with sterically hindered alkoxides or at elevated temperatures. quora.com

Table 4: Hypothetical Nucleophilic Substitution Reactions of this compound

| Nucleophile | Product |

| Ammonia (B1221849) (NH₃) | 2-Amino-1-(4-ethyl-phenyl)-propan-1-one |

| Diethylamine ((CH₃CH₂)₂NH) | 2-(Diethylamino)-1-(4-ethyl-phenyl)-propan-1-one |

| Sodium Thiophenoxide (NaSPh) | 1-(4-Ethyl-phenyl)-2-(phenylthio)-propan-1-one |

| Sodium Methoxide (NaOCH₃) | 1-(4-Ethyl-phenyl)-2-methoxy-propan-1-one |

Note: The data in this table is predictive and based on the known reactivity of analogous compounds.

Elimination Reactions to α,β-Unsaturated Ketones

Treatment of this compound with a base can lead to the elimination of hydrogen chloride (HCl) to form the corresponding α,β-unsaturated ketone, 1-(4-ethyl-phenyl)-prop-1-en-1-one. The mechanism of this elimination can be either E1 or E2, depending on the reaction conditions, such as the strength and steric bulk of the base, the solvent, and the temperature. libretexts.orgyoutube.com

Strong, non-nucleophilic bases are often used to favor elimination over substitution. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. libretexts.org

Table 5: Hypothetical Elimination Reactions of this compound

| Base | Solvent | Expected Major Product |

| Potassium tert-butoxide (t-BuOK) | tert-Butanol | 1-(4-Ethyl-phenyl)-prop-1-en-1-one |

| Sodium Ethoxide (NaOEt) | Ethanol | 1-(4-Ethyl-phenyl)-prop-1-en-1-one (with potential for competing substitution) |

| Triethylamine (Et₃N) | Tetrahydrofuran (THF) | 1-(4-Ethyl-phenyl)-prop-1-en-1-one |

Note: The data in this table is predictive and based on the known reactivity of analogous compounds.

Rearrangement Reactions Involving Chlorine Migration

While specific studies detailing rearrangement reactions of this compound are not extensively documented, its structure as an α-halo ketone suggests its potential to undergo the Favorskii rearrangement. wikipedia.orgslideshare.net This reaction typically occurs in the presence of a base (such as a hydroxide (B78521), alkoxide, or amine) and results in the formation of carboxylic acid derivatives. wikipedia.orgyoutube.com

The generally accepted mechanism for the Favorskii rearrangement involves the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgyoutube.com For this compound, the reaction would be initiated by the abstraction of the α'-proton (from the methyl group) by a base to form an enolate. This enolate would then undergo intramolecular nucleophilic attack on the carbon bearing the chlorine atom, displacing it to form a strained 1-(4-ethylbenzoyl)-1-methylcyclopropanone intermediate. Subsequent attack of a nucleophile (e.g., hydroxide or alkoxide) on the carbonyl carbon of the cyclopropanone ring leads to the opening of the three-membered ring. This ring-opening is regioselective and typically occurs to form the more stable carbanion. youtube.com Protonation of the resulting carbanion yields the final rearranged product, which would be a derivative of 2-(4-ethylphenyl)propanoic acid.

If an alkoxide is used as the base, the product is an ester, while an amine would yield an amide. wikipedia.org In cases where enolate formation is not possible, a pseudo-Favorskii rearrangement can occur, proceeding through a different mechanism without a cyclopropanone intermediate. wikipedia.org

Table 1: Plausible Favorskii Rearrangement of this compound

| Reactant | Base/Nucleophile | Plausible Product |

| This compound | Sodium Hydroxide (NaOH) | 2-(4-ethylphenyl)propanoic acid |

| This compound | Sodium Methoxide (NaOMe) | Methyl 2-(4-ethylphenyl)propanoate |

| This compound | Ammonia (NH₃) | 2-(4-ethylphenyl)propanamide |

Reactivity of the Aromatic Ring

The reactivity of the 4-ethyl-phenyl moiety in this compound is influenced by two substituents: the activating ethyl group and the deactivating acyl group (-COCHClCH₃).

Electrophilic aromatic substitution (EAS) reactions introduce a new substituent onto the aromatic ring. The directing effects of the existing groups determine the position of the incoming electrophile. The ethyl group is an ortho, para-director and an activating group. The acyl group is a meta-director and a deactivating group.

In this compound, the para position relative to the ethyl group is occupied by the propanoyl chain. Therefore, the activating ethyl group directs incoming electrophiles to the ortho positions (C3 and C5). The deactivating acyl group directs to the meta positions (also C3 and C5). Since both groups direct the electrophile to the same positions, substitution is expected to occur at the C3 and C5 carbons, ortho to the ethyl group.

Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. The specific conditions for these reactions on the title compound would need to be determined empirically, but general conditions are well-established. mt.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Chloro-1-(4-ethyl-3-nitro-phenyl)-propan-1-one |

| Bromination | Br₂, FeBr₃ | 2-Chloro-1-(3-bromo-4-ethyl-phenyl)-propan-1-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Chloro-1-(3-acyl-4-ethyl-phenyl)-propan-1-one |

The chlorine atom alpha to the carbonyl group makes this compound a suitable substrate for certain metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

A particularly relevant method is the metallaphotoredox-catalyzed cross-electrophile coupling, which can unite α-chloro carbonyl compounds with aryl halides. This dual catalytic system, often employing nickel and a photoredox catalyst, can activate the C(sp³)-Cl bond. This strategy is predicated on a halogen atom abstraction followed by a nickel radical-capture mechanism. It has proven effective for a wide range of α-chloro carbonyl substrates and aryl bromide coupling partners. This approach would allow for the α-arylation of the propanone chain, linking a new aryl group at the C2 position.

Table 3: Representative Metal-Catalyzed Cross-Coupling Reaction

| Coupling Partner | Catalyst System | Product Type |

| Aryl Bromide (Ar-Br) | Nickel Catalyst (e.g., NiBr₂·glyme), Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆), Silane Reagent | 2-Aryl-1-(4-ethyl-phenyl)-propan-1-one |

Cyclization Reactions and Heterocycle Formation

The functional groups within this compound—namely the ketone and the α-chloro group—make it a valuable precursor for the synthesis of various heterocyclic systems.

The synthesis of 1,3,4-oxadiazoles, a class of five-membered aromatic heterocycles, has been reported from precursors structurally similar to the title compound. One established route involves the reaction of β-(4-ethyl-benzoyl)propionic acid with various aryl acid hydrazides in the presence of a dehydrating agent like phosphorus oxychloride. This reaction proceeds to form 2-[3-(4-ethylphenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazole derivatives. Although this specific synthesis starts from a propionic acid derivative rather than the α-chloro ketone directly, it highlights a pathway where the 4-ethyl-phenyl-propan-1-one skeleton is a core component of the final heterocyclic product.

The α-chloro ketone moiety is a versatile building block for constructing six-membered heterocyclic rings such as pyridazines and pyrimidines.

One general approach to synthesizing pyridazines involves the reaction of 1,4-dicarbonyl compounds with hydrazine (B178648). wikipedia.orgchemtube3d.com The α-chloro ketone can be converted into a 1,4-dicarbonyl intermediate through various methods, such as reaction with a β-ketoester enolate followed by hydrolysis and decarboxylation. The resulting 1,4-diketone can then undergo condensation with hydrazine (H₂N-NH₂) to form a dihydropyridazine, which is subsequently oxidized to the aromatic pyridazine (B1198779) ring. chemtube3d.com

Another prominent method for synthesizing six-membered heterocycles is the Hantzsch pyridine (B92270) synthesis. fiveable.mewikipedia.orgchemtube3d.com This multi-component reaction typically involves an aldehyde, a β-ketoester, and ammonia to form a dihydropyridine, which can then be oxidized to a pyridine. wikipedia.org The α-chloro ketone can be used to synthesize a β-ketoester, a key component for the Hantzsch reaction, for instance, via reaction with a carboxylate anion followed by rearrangement. This makes this compound an indirect but viable starting material for accessing substituted pyridine frameworks. baranlab.orgorganic-chemistry.org

Table 4: General Strategies for Six-Membered Heterocycle Synthesis

| Heterocycle | Key Intermediate from Starting Material | General Reagents |

| Pyridazine | 1-(4-ethylphenyl)butane-1,4-dione | Hydrazine (H₂N-NH₂) |

| Pyridine (via Hantzsch) | β-ketoester | Aldehyde, Ammonia |

| Pyrimidine | 1,3-dicarbonyl compound | Amidine |

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 2-Chloro-1-(4-ethyl-phenyl)-propan-1-one would provide critical information about the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the compound's structure, a predictable pattern of signals would be expected.

Expected ¹H NMR Data Interpretation:

| Proton Assignment | Expected Signal | Expected Integration | Rationale |

| Aromatic Protons (C₆H₄) | Two Doublets | 2H each | The protons on the 4-substituted benzene (B151609) ring would appear as two distinct signals due to their different positions relative to the carbonyl group. They would likely show coupling to each other. |

| Methine Proton (-CH(Cl)-) | Quartet | 1H | The single proton on the carbon bearing the chlorine atom would be split into a quartet by the three adjacent methyl protons. |

| Ethyl Group Methylene (B1212753) (-CH₂) | Quartet | 2H | The methylene protons of the ethyl group would be split into a quartet by the adjacent methyl group protons. |

| Propyl Group Methyl (-CH₃) | Doublet | 3H | The methyl group protons adjacent to the chlorinated carbon would be split into a doublet by the single methine proton. |

| Ethyl Group Methyl (-CH₃) | Triplet | 3H | The terminal methyl protons of the ethyl group would be split into a triplet by the adjacent methylene protons. |

Note: The exact chemical shifts (ppm) and coupling constants (J values in Hz) would need to be determined from an experimental spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in a molecule and provides information about their chemical environment. For this compound, eleven distinct carbon signals would be anticipated.

Expected ¹³C NMR Data Interpretation:

| Carbon Assignment | Expected Chemical Shift Range (ppm) | Rationale |

| Carbonyl Carbon (C=O) | 190-200 | The deshielded environment of the carbonyl group places its signal significantly downfield. |

| Aromatic Carbons (C₆H₄) | 125-150 | Four distinct signals would be expected for the six aromatic carbons due to symmetry. The carbon attached to the carbonyl and the carbon attached to the ethyl group would have unique shifts. |

| Methine Carbon (-CH(Cl)-) | 50-70 | The presence of the electronegative chlorine atom would shift this carbon's signal downfield. |

| Ethyl Group Methylene (-CH₂) | 25-35 | Standard aliphatic methylene carbon signal. |

| Propyl Group Methyl (-CH₃) | 15-25 | Standard aliphatic methyl carbon signal. |

| Ethyl Group Methyl (-CH₃) | 10-20 | Standard aliphatic methyl carbon signal. |

Note: Specific chemical shifts require experimental data. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH, CH₂, and CH₃ carbons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish proton-proton coupling relationships. Cross-peaks would be expected between the methine proton and its adjacent methyl protons, and between the methylene and methyl protons of the ethyl group. It would also confirm the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would identify which protons are directly attached to which carbons. nist.gov It would correlate the proton signals with their corresponding one-bond-attached carbon signals, for instance, linking the methine proton signal to the methine carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment reveals couplings between protons and carbons that are two or three bonds apart. nist.gov This is crucial for piecing together the molecular fragments. For example, HMBC would show correlations from the aromatic protons to the carbonyl carbon and from the methine proton to the carbonyl carbon, confirming the core structure of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing clues to the molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the precise molecular weight of this compound. This accurate mass measurement allows for the unambiguous determination of the molecular formula. Given the presence of chlorine, the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl (in an approximate 3:1 ratio) would be expected for the molecular ion peak, providing a clear signature for the presence of a single chlorine atom.

Expected HRMS Data:

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₃ClO |

| Monoisotopic Mass | 196.065493 |

| [M]+ Peak (³⁵Cl) | ~196.0655 |

| [M+2]+ Peak (³⁷Cl) | ~198.0625 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

GC-MS combines the separation capabilities of Gas Chromatography with the detection power of Mass Spectrometry. This technique is ideal for analyzing the purity of a sample of this compound. The sample would be vaporized and passed through a GC column, separating the target compound from any impurities, starting materials, or by-products.

The mass spectrometer would then generate a mass spectrum for each separated component. The spectrum for the main peak should correspond to that of this compound. The fragmentation pattern would provide structural information. A common fragmentation pathway for such ketones is alpha-cleavage on either side of the carbonyl group, which would be expected to produce characteristic fragment ions. For example, cleavage between the carbonyl group and the aromatic ring would likely yield a prominent ion at m/z 133, corresponding to the [C₆H₄C(O)CH₂CH₃]⁺ fragment.

Infrared (IR) Spectroscopy for Functional Group Identification and Purity Assessment

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is obtained. For this compound, the IR spectrum provides definitive evidence of its key structural features.

The most prominent absorption band in the IR spectrum of an α-chloroketone is the carbonyl (C=O) stretching vibration. Due to the electron-withdrawing effect of the adjacent chlorine atom, this peak is typically shifted to a higher wavenumber compared to a simple ketone. The expected characteristic absorption bands for this compound are detailed in the table below.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| C=O (Ketone) | Stretch | 1720-1740 |

| C-Cl (Alkyl Halide) | Stretch | 600-800 |

| C-H (Aromatic) | Stretch | 3000-3100 |

| C=C (Aromatic) | Stretch | 1450-1600 |

| C-H (Alkyl) | Stretch | 2850-2975 |

The presence of a strong absorption band in the 1720-1740 cm⁻¹ region would confirm the presence of the carbonyl group. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations, along with aliphatic C-H stretches from the ethyl and propyl groups, would also be present, further confirming the compound's structure.

Purity assessment can also be performed using IR spectroscopy. The absence of significant peaks corresponding to potential impurities, such as starting materials or by-products (e.g., hydroxyl groups from incomplete chlorination), indicates a high degree of purity.

X-ray Diffraction (XRD) for Solid-State Crystal Structure Analysis

As of the current literature survey, a specific single-crystal XRD study for this compound has not been published. However, studies on other α-haloketones reveal that the preferred conformation often involves the halogen and carbonyl group being in a nearly cisoid arrangement to minimize steric hindrance. wikipedia.org A crystallographic analysis of 2-Chloro-1-(4-hydroxy-phenyl)ethanone, a related compound, showed that the molecule is approximately planar. nih.gov

A hypothetical XRD analysis of crystalline this compound would yield precise data on its crystal system, space group, and unit cell dimensions. This information is invaluable for understanding its solid-state properties and for computational modeling studies.

Chromatographic Techniques for Purity, Separation, and Reaction Monitoring

Chromatographic methods are fundamental for separating the components of a mixture, assessing purity, and monitoring the progress of a chemical reaction. For this compound, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most relevant techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique for analyzing non-volatile or thermally unstable compounds. A reverse-phase HPLC (RP-HPLC) method would be the most suitable approach for the analysis of this compound, given its polarity.

A typical RP-HPLC setup would involve a C18 column as the stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. pensoft.netresearchgate.net Detection is commonly achieved using a UV detector, as the aromatic ring in the molecule will absorb UV light. The retention time of the compound is a key parameter for its identification, while the peak area provides quantitative information about its concentration and purity. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak with good resolution from any potential impurities. pensoft.netresearchgate.net

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. This compound is expected to be sufficiently volatile and thermally stable for GC analysis. The sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (such as helium or nitrogen) carries the sample through the column, where separation occurs based on the compound's boiling point and its interaction with the stationary phase coating the column walls.

A standard GC method would likely employ a non-polar or medium-polarity capillary column (e.g., a DB-5 or DB-17 type). The temperature of the oven is typically programmed to increase during the analysis to ensure the elution of all components in a reasonable time. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both the retention time and the mass spectrum of the compound, allowing for unambiguous identification.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique used for monitoring the progress of a reaction, identifying compounds, and determining the purity of a sample. thieme.deyoutube.com For the synthesis of this compound, TLC is an invaluable tool.

A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing). The plate is then placed in a sealed chamber with a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the mixture separate based on their differential partitioning between the stationary phase (silica gel) and the mobile phase (eluent).

By comparing the spots of the reaction mixture to spots of the starting materials and the purified product, the progress of the reaction can be easily visualized. youtube.com The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is proceeding. The purity of the final product can also be assessed by the presence of a single spot. Visualization is typically achieved under UV light, as the aromatic ring will fluoresce, or by using a staining agent.

Applications of 2 Chloro 1 4 Ethyl Phenyl Propan 1 One As a Key Synthetic Intermediate

Building Block in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

The unique structural features of 2-Chloro-1-(4-ethyl-phenyl)-propan-1-one make it a valuable precursor in the synthesis of various active pharmaceutical ingredients (APIs). The presence of a chlorine atom at the alpha position to the carbonyl group provides a reactive site for nucleophilic substitution, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

Intermediacy in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

A significant application of this compound and its structural analogs lies in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The structural motif of an arylpropionic acid is common to many NSAIDs, and this intermediate provides a direct pathway to such structures.

A notable example is its potential role in the synthesis of Etodolac, a pyranocarboxylic acid NSAID. The key intermediate for Etodolac synthesis is 7-ethyltryptophol. niscpr.res.iniosrjournals.org The synthesis of 7-ethyltryptophol starts from 2-ethylaniline, which can be envisioned to be prepared from 4-ethylacetophenone, a direct precursor to this compound. niscpr.res.inresearchgate.net The conversion of this compound to a suitable precursor for the Fischer indole (B1671886) synthesis, a key step in forming the indole core of Etodolac, highlights its importance. The Fischer indole synthesis of 2-ethylphenylhydrazine hydrochloride and 2,3-dihydrofuran (B140613) is a known method to produce 7-ethyltryptophol. google.com

Furthermore, the structural similarity to 2-Chloro-1-(4-isobutylphenyl)propan-1-one, a known intermediate in the synthesis of Ibuprofen, further underscores the utility of this class of compounds in the production of profen drugs. The synthesis of Ibuprofen often involves the conversion of the isobutylphenyl ketone to the corresponding α-chloro ketone, which is then further reacted to form the propionic acid moiety.

In a related context, novel 2-[3-(4-ethylphenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. researchgate.net The synthesis of these compounds involves the use of a derivative of this compound, showcasing its role in developing new potential anti-inflammatory agents. researchgate.net

Precursor for Other Therapeutically Relevant Compounds

The reactivity of the α-chloroketone group allows for the synthesis of a wide array of heterocyclic compounds, many of which are scaffolds for various therapeutic agents. α-Haloketones are well-established as key building blocks in the synthesis of five- to seven-membered heterocyclic rings, including condensed and bis-heterocycles. researchgate.netthieme-connect.com

The reaction of α-haloketones with various nucleophiles is a cornerstone of heterocyclic synthesis. nih.govmdpi.comresearchgate.net For instance, they can react with thioamides or thioureas to form thiazoles (Hantzsch synthesis), with amidines to yield imidazoles, and with hydrazines to produce pyrazoles. These heterocyclic cores are present in a multitude of drugs, including antifungal, antibacterial, and anticancer agents. The 4-ethylphenyl group of the title compound can be a key feature for modulating the pharmacological activity of the resulting therapeutic agents.

Synthesis of Agrochemicals and Related Derivatives

The 4-ethylphenyl moiety present in this compound is also found in certain agrochemicals. The precursor to the title compound, 4-ethylacetophenone, is used as an intermediate in the synthesis of pesticides and liquid crystals. organic-chemistry.org This suggests a potential pathway where this compound could be utilized to introduce this beneficial structural feature into new agrochemical candidates.

While direct synthesis of commercial agrochemicals from this compound is not extensively documented in publicly available literature, the general reactivity of α-chloroketones makes them attractive intermediates for creating novel pesticides. The introduction of various heterocyclic moieties, known for their biological activity, is a common strategy in agrochemical research. The reaction of α-chloroketones with appropriate nucleophiles can lead to the formation of compounds with potential herbicidal, fungicidal, or insecticidal properties.

Formation of Specialty Chemicals and Advanced Materials

The reactivity of this compound also extends to the field of materials science, particularly in the synthesis of specialty polymers and as a component in photopolymerizable systems.

α-Chloroketones can act as initiators in certain polymerization reactions. The carbon-chlorine bond can be cleaved under appropriate conditions to generate a radical, which can then initiate the polymerization of vinyl monomers. dntb.gov.ua The resulting polymer would incorporate the 1-(4-ethyl-phenyl)-propan-1-one moiety as an end group, which could impart specific properties to the polymer, such as altered solubility or thermal stability.

Furthermore, acetophenone (B1666503) and its derivatives are known to be used as photosensitizers in organic synthesis and as catalysts for the polymerization of olefins. epa.gov In photopolymerization, a photosensitizer absorbs light and transfers the energy to a photoinitiator, which then generates the reactive species that start the polymerization process. While direct use of this compound as a photoinitiator is not explicitly detailed, its structural similarity to other acetophenone derivatives suggests potential applications in this area, particularly in UV-curable coatings and inks. researchgate.net

Development of Novel Reagents and Ligands

The electrophilic nature of the carbonyl carbon and the α-carbon in this compound makes it a useful reagent for the synthesis of more complex molecules. The chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of new functional groups.

This reactivity is exploited in the synthesis of polysubstituted pyridines, which are important scaffolds in medicinal chemistry and materials science. nih.gov The reaction of α-haloketones with 1,3-dicarbonyl compounds and an ammonia (B1221849) source, known as the Hantzsch pyridine (B92270) synthesis, is a classic method for preparing pyridines. The 4-ethylphenyl group from the starting material would be incorporated into the final pyridine structure.

Moreover, α-chloroketones are precursors to α,β-unsaturated ketones through elimination reactions. These unsaturated ketones are valuable Michael acceptors in organic synthesis, allowing for the formation of new carbon-carbon bonds. This extends the utility of this compound beyond a simple intermediate to a precursor for other important synthetic reagents.

Concluding Remarks and Future Perspectives in the Academic Research of 2 Chloro 1 4 Ethyl Phenyl Propan 1 One

Summary of Key Research Findings and Methodological Advancements

Direct research on 2-Chloro-1-(4-ethyl-phenyl)-propan-1-one is nascent. However, the broader family of α-haloketones, particularly aromatic ones, has been a subject of intensive study. mdpi.com These compounds are recognized as highly valuable precursors for the synthesis of more complex molecules, largely owing to the presence of two adjacent electrophilic centers: the α-halocarbon and the carbonyl carbon. mdpi.comnih.gov

Methodologically, the synthesis of aromatic α-haloketones is well-established, typically involving the direct α-halogenation of the corresponding ketone. mdpi.com For this compound, this would involve the chlorination of 1-(4-ethylphenyl)propan-1-one. Advances in this area have focused on developing greener and more efficient protocols, including the use of milder halogenating agents and improved reaction conditions. mdpi.comorganic-chemistry.org For instance, a study on the synthesis of related 1,3,4-oxadiazole (B1194373) derivatives utilized a 3-(4-ethylphenyl)propan-3-one structure, highlighting the utility of the ethylphenyl-propanone backbone in creating biologically relevant scaffolds. researchgate.net This underscores the potential of its chlorinated analogue as a key intermediate.

Unexplored Reactivity and Synthetic Opportunities

The true potential of this compound lies in its unexplored reactivity. As a classic α-haloketone, it is an excellent substrate for reactions with a variety of nucleophiles. nih.gov This opens up numerous synthetic opportunities for the construction of diverse heterocyclic systems, which are cornerstones in medicinal chemistry. nih.govrsc.org

Potential Synthetic Applications:

Heterocycle Synthesis: The reaction of this compound with nitrogen, oxygen, and sulfur nucleophiles could yield a vast array of substituted heterocycles. nih.gov For example:

Reaction with thioamides or thioureas could produce substituted thiazoles.

The Hantzsch pyrrole (B145914) synthesis, involving reaction with dicarbonyls and ammonia (B1221849), could lead to novel pyrroles. wikipedia.org

Reactions with appropriate precursors could also yield furans and thiophenes. nih.gov

Favorskii Rearrangement: This compound is a candidate for the Favorskii rearrangement, where treatment with a base could lead to the formation of a cyclopropanone (B1606653) intermediate, ultimately yielding carboxylic acid derivatives. wikipedia.org

Crossed-Aldol Reactions: Reactions with aldehydes could form halohydrin intermediates, which can then be converted to epoxides, another versatile class of synthetic intermediates. wikipedia.org

These pathways remain largely unexplored for this specific substrate and represent a fertile ground for synthetic methodology development.

Potential for Sustainable and Green Chemical Processes

Modern synthetic chemistry places a strong emphasis on sustainability. frontiersin.orgyoutube.com The future synthesis and application of this compound should be guided by the principles of green chemistry.

Key areas for developing sustainable processes include:

Greener Synthesis: Research could focus on replacing traditional halogenating agents, which can be hazardous, with greener alternatives. organic-chemistry.orgacs.org This includes exploring solvent-free reaction conditions or the use of aqueous media. frontiersin.org

Catalytic Approaches: The development of catalytic methods, including organocatalysis, for the α-chlorination of the parent ketone could reduce waste and improve atom economy. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers a safer, more efficient, and scalable method for preparing α-haloketones, minimizing the handling of potentially hazardous reagents and intermediates. nih.govacs.org This technology could be readily adapted for the production of this compound.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields in the synthesis of α-haloketones and their derivatives. mdpi.com

Emerging Technologies in α-Haloketone Chemistry

The field of α-haloketone chemistry is continually evolving with the advent of new technologies that unlock novel reactivity.

Photoredox Catalysis: This rapidly developing area of organic synthesis could enable new transformations of this compound that are not achievable through traditional thermal methods. rsc.org It allows for the generation of radical intermediates under mild conditions, opening new avenues for functionalization.

Electrochemical Synthesis: Electrosynthesis represents a green and powerful tool for halogenation and other transformations, often avoiding harsh reagents. organic-chemistry.org Its application to this specific compound could provide efficient and environmentally benign synthetic routes.

Materials Science Applications: Recent research has demonstrated the use of α-haloketones as precursors in the synthesis of advanced materials, such as polyhedral perovskite nanocrystals. acs.org This suggests that this compound could have applications beyond traditional organic synthesis, potentially in the development of novel functional materials with unique optical or electronic properties.

Collaborative Research Avenues

The full potential of this compound can be best realized through interdisciplinary collaboration.

Medicinal and Pharmaceutical Chemistry: Collaboration with medicinal chemists is crucial for exploring the biological activities of the heterocyclic and other complex molecules synthesized from this building block. rsc.orgnih.gov The ethylphenyl moiety is present in various pharmacologically active compounds, making derivatives of this ketone particularly interesting for drug discovery programs.

Computational Chemistry: Theoretical studies and computational modeling can provide deep insights into the reactivity of this compound. nih.gov Collaboration with computational chemists can help predict reaction outcomes, elucidate mechanisms, and guide the rational design of new synthetic targets and methodologies.

Materials Science and Engineering: Partnering with materials scientists could lead to the exploration of this compound as a precursor for novel polymers or nanomaterials. acs.orgwikipedia.org The specific substitution pattern of the aromatic ring might impart desirable properties to the resulting materials.

Academia-Industry Partnerships: Collaboration between academic research groups and industrial partners can accelerate the development and application of new synthetic methodologies. rsc.org Such partnerships can help bridge the gap between fundamental research and practical application, particularly in the pharmaceutical and fine chemical industries.

Interactive Table of Compound Properties

| Property | Value |

| Compound Name | This compound |

| CAS Number | 132560-66-8 |

| Molecular Formula | C₁₁H₁₃ClO |

| Molecular Weight | 196.673 g/mol |

| Class | α-Haloketone |

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-1-(4-ethyl-phenyl)-propan-1-one, and what analytical techniques are essential for confirming its structure?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 4-ethylbenzene reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include condensation reactions using ketone precursors under acidic or basic conditions, as seen in analogous syntheses of chlorinated arylpropanones . Post-synthesis, structural confirmation requires:

Q. How can researchers characterize the crystal structure of this compound using X-ray diffraction?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is optimal. Key steps include:

- Growing high-quality crystals via slow evaporation in solvents like ethanol or dichloromethane.

- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

- Refinement using SHELX software (e.g., SHELXL) to model atomic positions, thermal parameters, and disorder. For example, SHELX reliably handles small-molecule refinement even with twinned data .

Advanced Research Questions

Q. How should researchers address contradictions between in silico CMR (carcinogenicity, mutagenicity, reprotoxicity) predictions and experimental toxicity data for this compound?

- Methodological Answer : Discrepancies may arise from incomplete experimental data or compound volatility (e.g., evaporation during assays). To resolve:

- Repeat assays under controlled conditions (e.g., sealed systems for volatile compounds) .

- Use complementary in vitro models (e.g., Ames test for mutagenicity, micronucleus assay for clastogenicity).

- Cross-validate QSAR predictions with structural analogs (e.g., 2-chloro-1-(4-chlorophenyl)-propan-1-one) and adjust models for substituent-specific effects .

Q. What methodological considerations are critical when optimizing the enantioselective reduction of this compound using biocatalysts?

- Methodological Answer : Key factors include:

- Buffer pH : Adjust between 6.0–8.0 to balance enzyme activity and substrate solubility. For example, Acinetobacter sp. ZJPH1806 achieves >99.9% stereoselectivity at pH 7.6 .

- Ionic strength : Vary phosphate buffer concentration (0.05–0.2 M) to assess enzyme stability. High ionic strength may reduce yield without affecting enantiomeric excess (ee) .

- Substrate loading : Optimize to minimize inhibition; start with 10–20 mM and monitor conversion via GC/HPLC.

Q. How can researchers resolve discrepancies in spectroscopic data during the structural elucidation of derivatives (e.g., halogenated analogs)?

- Methodological Answer : Combine multiple techniques:

- 2D NMR (COSY, HSQC, HMBC) to assign coupling patterns and long-range correlations, especially for regioisomers.

- Computational chemistry : Compare experimental IR/Raman spectra with density functional theory (DFT)-calculated vibrational modes.

- SCXRD : For ambiguous cases, crystallize derivatives (e.g., 2-[(4-chlorophenyl)thio]-propan-1-one analogs) to resolve substituent positioning .

Data-Driven Insights

- Toxicity Assessment : In silico tools like QSAR may overpredict CMR properties for volatile compounds. Experimental validation is critical, as seen with 2-chloro-1-(4-chlorophenyl)-propan-1-one, where reprotoxicity assays failed due to volatility .

- Biocatalysis : Buffer pH significantly impacts yield but not stereoselectivity in reductions. At pH 7.6, Acinetobacter sp. achieves 56.2% yield with 0.05–0.2 M phosphate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.